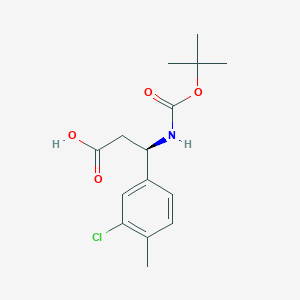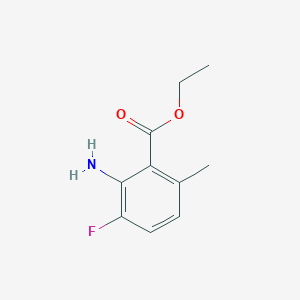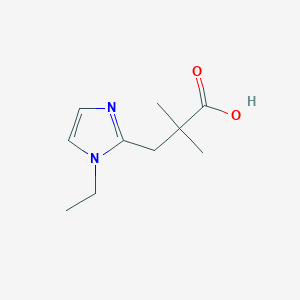
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid, typically involves the formation of the imidazole ring through various methods. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a key reagent .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of copper(II) catalysts in the Mannich base technique has been shown to be effective in synthesizing imidazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the ring .
Applications De Recherche Scientifique
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid include other imidazole derivatives such as:
- 1-Ethyl-1H-imidazol-2-yl)methanol
- 1-Methyl-1H-imidazol-2-yl) (phenyl)methanol
- 1-Benzyl-1H-imidazol-2-yl)methanol .
Uniqueness
What sets this compound apart from other imidazole derivatives is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
3-(1-ethylimidazol-2-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-6-5-11-8(12)7-10(2,3)9(13)14/h5-6H,4,7H2,1-3H3,(H,13,14) |
Clé InChI |
IMHGUALWUCGCOI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1CC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


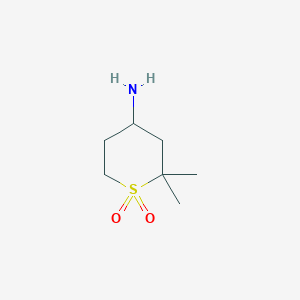
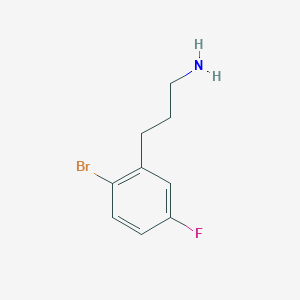
![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
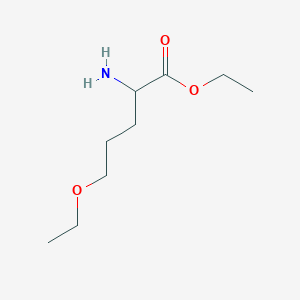
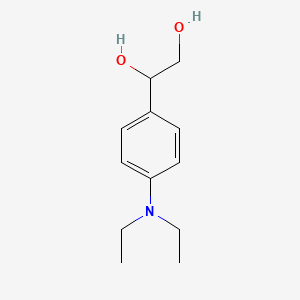
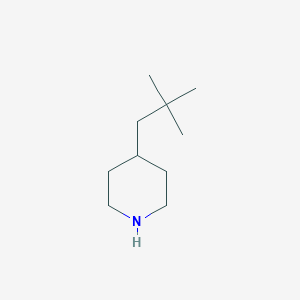

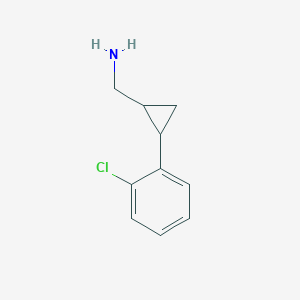
![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)

![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
